2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[45]deca-1,3-diene is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of mesitylsulfonyl chloride with a suitable amine to form the mesitylsulfonamide intermediate. This intermediate is then reacted with a phenyl-substituted isocyanide and a propylthio-substituted isocyanide under controlled conditions to form the desired spirocyclic compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with similar structural features but different functional groups.
10-(3-Hydroxypropyl)-1,4,6,8-tetraphenyl-1,4,7,8-tetraaza-5-phosphoniaspiro[4.5]deca-6,9-diene chloride: A spirocyclic compound with a phosphoniaspiro linkage.
Uniqueness
2-phenyl-3-(propylsulfanyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[45]deca-1,3-diene is unique due to the presence of the mesitylsulfonyl and propylthio groups, which impart distinct chemical properties and reactivity
Properties
IUPAC Name |
2-phenyl-3-propylsulfanyl-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S2/c1-5-15-31-24-22(21-9-7-6-8-10-21)26-25(27-24)11-13-28(14-12-25)32(29,30)23-19(3)16-18(2)17-20(23)4/h6-10,16-17H,5,11-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMACYZAEYNXBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)N=C1C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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